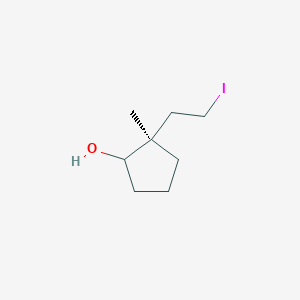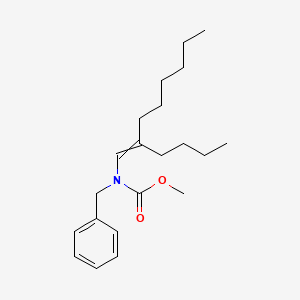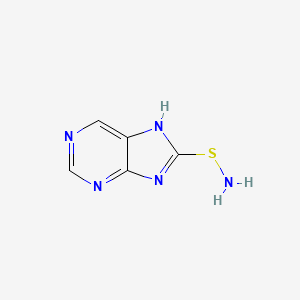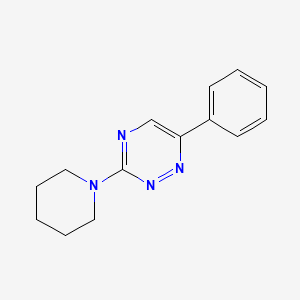
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol: is an organic compound characterized by the presence of an iodine atom, a cyclopentane ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.
Hydroxylation: The hydroxyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol serves as a building block for the synthesis of more complex organic molecules.
Biology:
Radiolabeling: The iodine atom in this compound can be used for radiolabeling, making it useful in biological studies and imaging.
Medicine:
Radiopharmaceuticals: This compound can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry:
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol depends on its application. In radiopharmaceuticals, the iodine atom allows for imaging and therapeutic effects through radioactive decay. The compound may interact with specific molecular targets, such as proteins or nucleic acids, depending on its functionalization and use.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Eigenschaften
CAS-Nummer |
918813-49-7 |
|---|---|
Molekularformel |
C8H15IO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-8(5-6-9)4-2-3-7(8)10/h7,10H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
MYQUQMVPZMJSKK-BRFYHDHCSA-N |
Isomerische SMILES |
C[C@@]1(CCCC1O)CCI |
Kanonische SMILES |
CC1(CCCC1O)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)




![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)



![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
